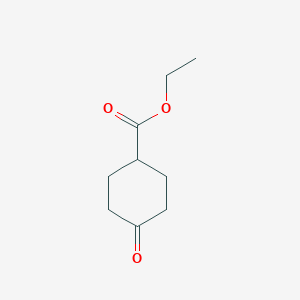

Ethyl 4-oxocyclohexanecarboxylate

Vue d'ensemble

Description

Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4) is a cyclohexanone derivative with a ketone group at the 4-position and an ethoxycarbonyl substituent. Its molecular formula is C₉H₁₄O₃, and it is widely used as a versatile intermediate in organic synthesis, particularly for constructing heterocycles, amides, and endoperoxides . The compound’s reactivity stems from the electron-withdrawing ester group and the nucleophilic ketone, enabling diverse transformations such as cycloadditions, condensations, and nucleophilic substitutions. Industrial applications include its role in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Méthodes De Préparation

Ethyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and cyclohexanecarboxylic acid in the presence of an acid catalyst . This reaction yields this compound, water, and the corresponding acid chloride . Another method includes the reaction of ethyl alcohol and cyclohexanecarboxylic anhydride . Industrial production methods often involve these reactions due to their efficiency and high yield .

Analyse Des Réactions Chimiques

Ethyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include different derivatives of cyclohexanone and cyclohexanol .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most notable applications of ethyl 4-oxocyclohexanecarboxylate is in the synthesis of neuropeptide Y antagonist 1, which is being investigated for obesity treatment. The synthesis process involves a stereoselective route that utilizes this compound as a key intermediate. The compound's ability to form stable stereoisomers through ketene chemistry has been pivotal in achieving high yields of the desired product .

Table 1: Synthesis Overview of Neuropeptide Y Antagonist

| Step | Reaction Type | Yield (%) | Description |

|---|---|---|---|

| 1 | Coupling | 45:55 | Initial reaction with lithiated isonicotinamide |

| 2 | Ketene Formation | 80 | Improved stereochemistry via POCl3 and tert-butyl alcohol |

| 3 | Ester Hydrolysis | 47 | Final isolation of neuropeptide Y antagonist |

Antileishmanial Activity

Recent studies have demonstrated that this compound can be used to develop compounds with antileishmanial properties. Specifically, it has been involved in synthesizing endoperoxide-pyrazole hybrids that exhibit activity against Leishmania promastigotes. These compounds showed significant cellular damage to the parasites, indicating potential for further development as antileishmanial agents .

Table 2: Biological Evaluation of Endoperoxide-Pyrazole Hybrids

| Compound | Activity Against Leishmania | Observations |

|---|---|---|

| OZ1 | Moderate | Cell size reduction and internal disruption |

| OZ2 | Significant | Comparable effects to established drugs |

Industrial Applications

This compound's chemical resistance and electrical insulation properties make it suitable for various industrial applications, particularly in the manufacture of specialty chemicals and materials. Its stability under different conditions allows it to be used as a raw material for synthesizing other fine chemicals, including terfenadine analogs, which are relevant in antihistamine research .

Safety Considerations

While this compound has promising applications, it also poses safety risks due to its slight toxicity and potential for skin and eye irritation. Proper handling protocols must be established to mitigate risks associated with its flammability and irritant properties:

- Storage : Store in a cool, dry place away from heat sources.

- Protective Equipment : Use gloves and goggles when handling.

- Ventilation : Ensure adequate ventilation in work areas.

Mécanisme D'action

The mechanism of action of ethyl 4-oxocyclohexanecarboxylate involves its role as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes. Inhibition of ALDH leads to the accumulation of aldehydes, which can have toxic effects on cells. Additionally, it acts as a pro-oxidant, leading to oxidative stress and the production of reactive oxygen species (ROS).

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 2-oxocyclohexanecarboxylate

Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8) shares the same molecular formula but differs in the ketone position (2-oxo vs. 4-oxo). This structural distinction significantly impacts reactivity:

- Reactivity in Cycloadditions: Ethyl 4-oxocyclohexanecarboxylate reacts efficiently with propargylamine to form ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate under Cu-catalyzed conditions (yield optimized by Cu/C surface area) . The 4-oxo group provides better steric accessibility for nucleophilic attack compared to the 2-oxo isomer, which may hinder reactivity due to steric crowding near the ester group.

- Synthesis of Phenothiazines: this compound reacts with 2-aminobenzenethiol under transition-metal-free conditions to yield ethyl 10H-phenothiazine-3-carboxylate (72–81% yield) . The 4-oxo group facilitates cyclization by aligning reactive sites, whereas the 2-oxo isomer may lead to alternative pathways or lower yields.

Substituent Variants: Methyl Tetrahydro-2H-pyran-4-carboxylate

Replacing the cyclohexane ring with a tetrahydro-2H-pyran moiety (e.g., methyl tetrahydro-2H-pyran-4-carboxylate ) alters steric and electronic properties:

- Amide Synthesis : this compound reacts with 3-phenylpropylamine to form 4-oxo-N-(3-phenylpropyl)cyclohexanecarboxamide (85% yield) . The rigid cyclohexane ring enhances conformational stability, whereas the tetrahydro-2H-pyran variant (compound 14 ) may exhibit reduced rigidity, affecting binding affinity in enzyme inhibition studies .

Functionalized Derivatives: Bis(benzylidene) Compounds

This compound undergoes condensation with aldehydes to form bis(benzylidene) derivatives. For example:

- Ethyl 3E,5E-bis(3-bromo-4-hydroxybenzylidene)-4-oxocyclohexanecarboxylate is synthesized via base-catalyzed condensation (14% yield) . The 4-oxo group enables conjugation across the cyclohexane ring, stabilizing the extended π-system. In contrast, derivatives with 3-oxo or 2-oxo positions may exhibit reduced resonance stabilization .

Endoperoxide Hybrids

This compound reacts with hydrogen peroxide and 2-adamantanone to form ethyl dispiro[cyclohexane-1,3′-[1,2,4,5]tetraoxane-6′,2″-tricyclo[3.3.1.1³,⁷]decane]-4-carboxylate (48% yield) . The 4-oxo group facilitates peroxide formation by stabilizing the transition state, whereas other ketone positions may hinder this process .

Key Research Findings

- Safety Profile : this compound is classified as a skin/eye irritant (GHS Category 2/2A), while analogs like ethyl 2-oxocyclohexanecarboxylate lack comprehensive toxicity data .

Activité Biologique

Ethyl 4-oxocyclohexanecarboxylate (CAS Number: 17159-79-4) is a cyclohexanone derivative that has garnered attention for its potential biological applications, particularly in the synthesis of pharmaceutical compounds. This article explores the biological activity of this compound, focusing on its role in drug synthesis, biochemical properties, and safety considerations.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Density | 1.068 g/mL at 25 °C |

| Boiling Point | 150-152 °C (at 40 mmHg) |

| Melting Point | 221-226 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

These properties indicate that the compound is a colorless liquid with a fruity aroma, showcasing good thermal stability and chemical resistance, making it suitable for various industrial applications .

Role in Drug Synthesis

Neuropeptide Y Antagonist Synthesis

This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, a compound currently under clinical investigation for obesity treatment. The synthesis involves a convergent approach where this compound is coupled with lithiated isonicotinamide, leading to a stereoselective formation of trans-spirolactone carboxylic acid intermediates. The process achieves an improved yield through ketene chemistry, demonstrating the compound's significance in developing therapeutic agents .

The mechanism involves several biochemical pathways:

- Target of Action : Neuropeptide Y antagonist 1.

- Mode of Action : The compound facilitates the formation of intermediates necessary for synthesizing neuropeptide Y antagonists.

- Biochemical Pathways : It participates in reactions that include oxidation and substitution, which are critical for synthesizing complex organic molecules .

Biological Studies and Applications

This compound has been utilized in various biological studies, particularly in examining the catalytic properties of cyclohexanone monooxygenase and its mutants. This research is vital for understanding enzymatic processes and developing biocatalysts for organic synthesis .

Safety and Toxicity

While this compound exhibits low toxicity, precautions are necessary due to its potential irritative effects on skin and eyes. Proper handling protocols include:

- Personal Protective Equipment (PPE) : Gloves and goggles should be worn during manipulation.

- Storage : Store in a well-ventilated area away from heat sources.

- First Aid Measures : In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention if irritation persists .

Case Studies

Several studies have highlighted the compound's utility:

- Synthesis Efficiency : A study demonstrated that by optimizing reaction conditions using this compound, researchers achieved a significant increase in yield for neuropeptide Y antagonist synthesis (92% yield) compared to previous methods .

- Catalytic Studies : Research involving cyclohexanone monooxygenase revealed insights into enzyme mechanisms that could lead to improved biocatalytic processes using derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare ethyl 4-oxocyclohexanecarboxylate derivatives, and how are they optimized?

this compound is widely used as a precursor for synthesizing heterocyclic compounds. A key method involves its condensation with aldehydes or amines under acidic or basic conditions. For example, reaction with 4-nitrobenzaldehyde yields ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate via Claisen-Schmidt condensation (36% yield, m.p. 172–174°C) . Optimization often includes solvent selection (e.g., ethanol or THF), temperature control, and stoichiometric ratios of reagents. Purification typically employs column chromatography with gradients like petroleum ether/EtOAc .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

Multinuclear NMR spectroscopy (e.g., H and C) is essential for confirming regiochemistry and stereochemistry. For instance, H NMR of ethyl 10H-phenothiazine-3-carboxylate (synthesized from 2-aminobenzenethiol) shows distinct aromatic proton signals at δ 7.97–6.73 ppm and ester groups at δ 4.27 (q) and 1.33 (t) . IR spectroscopy identifies functional groups (e.g., C=O stretches at 1723 cm), while mass spectrometry confirms molecular ions (e.g., m/z 436 for a bis-aryl derivative) . Elemental analysis and melting points further validate purity .

Q. How is this compound utilized in the synthesis of bioactive molecules?

The compound serves as a scaffold for pharmacologically active derivatives. For example, it is a key intermediate in synthesizing cytoprotective enzyme inducers like MCE-1, which involves 12 steps including hydrolysis, amidation, and cyclization . It also forms endoperoxide-pyrazole hybrids with antileishmanial activity via Griesbaum co-ozonolysis or peroxyacetalization .

Advanced Research Questions

Q. How do heterogeneous catalysts influence the reactivity of this compound in cycloaddition reactions?

Carbon-coated Cu nanoparticles catalyze cycloaddition of this compound with propargylamine to form tetrahydroquinoline derivatives. The yield depends nonlinearly on Cu content but correlates with exposed Cu and carbon surface areas. For example, optimal catalyst parameters (e.g., 10 wt% Cu/C) maximize product yield (~75%) by balancing active sites and leaching resistance . Mechanistic studies suggest Cu surfaces facilitate imine formation, while carbon supports stabilize intermediates.

Q. What strategies address contradictions in reaction yield data for this compound-based syntheses?

Discrepancies in yield often arise from competing pathways or hidden variables. In catalytic cycloadditions, yield inconsistencies may stem from Cu leaching during recycling, which reduces active sites despite unchanged bulk composition . Systematic parameter screening (e.g., temperature, solvent polarity) and surface characterization (XPS, BET) help identify dominant factors. For stereoselective Friedländer condensations, bulky substituents (e.g., trimethylsilyloxy groups) slow reaction kinetics but improve enantioselectivity (e.g., 85% ee for quinoline derivatives) .

Q. How can stereochemical outcomes be controlled in this compound-derived heterocycles?

Enantioselective organocatalysis using binam-prolinamides achieves high stereocontrol. For example, the Friedländer reaction with 4-(trimethylsilyloxy)cyclohexanone yields quinolines with >90% ee via H-bonding interactions between the catalyst and ketone carbonyl . Stereoselective sulfonation (e.g., using LDA and PhSSOPh at −78°C) generates axial chirality in spirocyclic derivatives, confirmed by NOESY NMR .

Q. What methodologies are used to study the stability and degradation pathways of this compound under reaction conditions?

Stability is assessed via kinetic studies (e.g., monitoring by HPLC or H NMR) under varying pH, temperature, and catalyst loads. Hydrolysis of the ester group to 4-oxocyclohexanecarboxylic acid occurs in basic aqueous conditions (1N NaOH, overnight), while acidic conditions (1N HCl) protonate intermediates . Leaching of metal catalysts (e.g., Cu) can alter degradation pathways, requiring ICP-MS analysis of reaction filtrates .

Propriétés

IUPAC Name |

ethyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYAWONOWHSQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312146 | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-79-4 | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17159-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.